molecular formula C19H19FN2O3 B2942375 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896273-34-0

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2942375
CAS No.: 896273-34-0
M. Wt: 342.37
InChI Key: NAUWQKKZTQGHKN-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS: 896273-40-8) is an acetamide derivative characterized by a 4-fluorophenyl group attached to an acetamide core, which is further linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 3-methoxyphenyl group. Its molecular formula is C₁₉H₁₉ClN₂O₃, with a molecular weight of 358.8 g/mol . While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest utility in medicinal chemistry, particularly in targeting receptors or enzymes influenced by aromatic and heterocyclic motifs.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-4-2-3-16(11-17)22-12-15(10-19(22)24)21-18(23)9-13-5-7-14(20)8-6-13/h2-8,11,15H,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUWQKKZTQGHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoroacetophenone with 3-methoxybenzaldehyde in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization and subsequent reactions to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular functions .

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxyphenyl group in the target compound may enhance metabolic stability compared to analogues with bulkier substituents (e.g., benzylsulfanyl in CAS 924972-86-1 ).
  • Substitution at the para position of the phenyl ring (e.g., 4-fluorophenyl vs. 3-fluorophenyl in ) influences electronic effects and receptor binding selectivity.

Acetamides with Heterocyclic Cores

Compound Name Molecular Formula Molecular Weight Key Features Activity/Application Evidence ID
AMC3 (Compound 2a) C₂₀H₁₇BrN₂O₃ ~437.3 Pyridinone core, 4-bromophenyl FPRs modulator (anti-inflammatory, analgesic)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 295.1 Pyrazole core, dual chloro groups Intermediate for insecticide synthesis (e.g., Fipronil derivatives)
2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide C₂₂H₂₃FN₄O₃ 410.4 Oxadiazole-piperidine hybrid Potential kinase or GPCR modulation

Key Observations :

  • The pyrrolidinone ring in the target compound confers rigidity compared to flexible alkyl chains in benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ).
  • Fluorine substitution (4-fluorophenyl in the target vs. 3-fluorophenyl in ) alters electron-withdrawing effects and bioavailability.

Pharmacological and Physicochemical Comparisons

Table 3: Activity and Stability Data

Compound Melting Point (°C) LogP (Predicted) Notable Activity Reference
Target Compound N/A ~2.9 (estimated) Not reported
AMC3 N/A ~3.5 FPRs modulation (IC₅₀ = 0.8 μM)
Example 83 (EP3348550A1) 302–304 ~4.1 Kinase inhibition (high thermal stability)

Structure-Activity Relationship (SAR) Insights :

  • Methoxy Groups: The 3-methoxyphenyl group in the target compound may improve solubility compared to non-polar substituents (e.g., bromophenyl in AMC3 ).
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance membrane permeability relative to chlorine in compounds like 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide .

Biological Activity

The compound 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FN3O2. The structure consists of a fluorinated phenyl group, a methoxy-substituted phenyl moiety, and a pyrrolidine ring, which is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC18H20FN3O2
Molecular Weight331.37 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the pyrrolidine ring may enhance its binding affinity to these receptors, potentially leading to effects such as:

  • Dopamine Receptor Modulation : Influencing dopaminergic pathways may have implications for treating conditions like schizophrenia and Parkinson's disease.
  • Serotonin Receptor Interaction : Modulating serotonin levels can affect mood disorders and anxiety.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Animal studies have shown that compounds with similar structures can produce antidepressant-like effects in behavioral models.
  • Antipsychotic Properties : The compound may possess antipsychotic potential due to its influence on dopaminergic pathways.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in vitro, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antidepressant Activity : A study investigated the effects of similar acetamides on behavior in rodent models, demonstrating significant reductions in depressive-like behaviors when administered at specific dosages.
  • Neuroprotective Research : Another study examined the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress, indicating that these compounds could help mitigate neuronal damage.

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